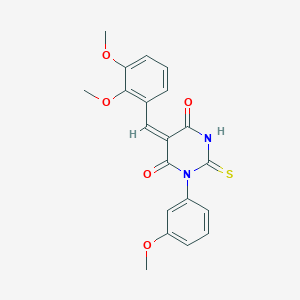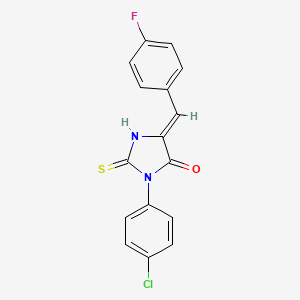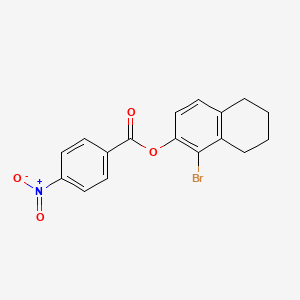![molecular formula C22H18Cl3NO3 B4707987 N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide](/img/structure/B4707987.png)
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide
説明
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide, commonly known as Clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent activator of peroxisome proliferator-activated receptors (PPARs) and is used in various scientific research applications.
作用機序
Clofibric acid activates N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide by binding to their ligand-binding domain. This results in the activation of target genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. The activation of PPARα by Clofibric acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. The activation of PPARβ/δ by Clofibric acid leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and muscle fiber type switching.
Biochemical and Physiological Effects:
Clofibric acid has various biochemical and physiological effects. It reduces plasma triglyceride levels by increasing the clearance of triglyceride-rich lipoproteins from circulation. It also increases high-density lipoprotein (HDL) cholesterol levels by increasing the expression of genes involved in HDL metabolism. Clofibric acid has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. It also has anti-proliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Clofibric acid is a potent activator of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide and is widely used in scientific research. One advantage of using Clofibric acid is that it is a specific activator of this compound and does not activate other nuclear receptors. However, one limitation of using Clofibric acid is that it has a short half-life and is rapidly metabolized in vivo. This can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the research on Clofibric acid. One direction is to investigate the role of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide in the regulation of energy metabolism and insulin sensitivity. Another direction is to study the effects of Clofibric acid on other diseases, such as neurodegenerative diseases and liver diseases. Additionally, the development of novel PPAR agonists with improved pharmacokinetic properties is an area of active research.
科学的研究の応用
Clofibric acid is widely used in scientific research to study the effects of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide activation. This compound are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. Clofibric acid is a potent activator of PPARα and PPARβ/δ. It is used to investigate the role of this compound in various diseases, including diabetes, atherosclerosis, and cancer.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3NO3/c23-17-5-1-15(2-6-17)22(28,16-3-7-18(24)8-4-16)21(27)26-13-14-29-20-11-9-19(25)10-12-20/h1-12,28H,13-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEAOCPODVVXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NCCOC3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B4707919.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)


![3-(4-fluorobenzyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4707933.png)
![ethyl 2-amino-5-[(diethylamino)methyl]-4-phenyl-3-thiophenecarboxylate hydrochloride](/img/structure/B4707943.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4707961.png)

![1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4707964.png)


![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4707993.png)
![3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4707996.png)